molecular formula C13H16N6O3S2 B4917087 ETHYL 2-{2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 2-{2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4917087
M. Wt: 368.4 g/mol
InChI Key: BLRWPERSMQWHTE-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a pyrimidine moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrimidine moiety and the ethyl ester group. Common reagents used in these reactions include sulfur-containing compounds, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

ETHYL 2-{2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving sulfur and nitrogen-containing compounds.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of a thiazole ring, a pyrimidine moiety, and an ethyl ester group. This structural arrangement provides distinct chemical and biological properties that are not commonly found in other similar compounds .

Properties

IUPAC Name

ethyl 2-[[2-(4,6-diaminopyrimidin-2-yl)sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O3S2/c1-3-22-11(21)10-6(2)16-13(24-10)19-9(20)5-23-12-17-7(14)4-8(15)18-12/h4H,3,5H2,1-2H3,(H,16,19,20)(H4,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRWPERSMQWHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=CC(=N2)N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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